4-(N,N-dimethylsulfamoyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications
Arylmethylidenefuranones and Related Compounds
Research on arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents illustrates the chemical versatility of furan derivatives. These reactions yield a broad spectrum of compounds, such as amides, pyrrolones, and furopyridines, indicating potential synthetic routes for related compounds including those with similar structures to the query compound (Kamneva, Anis’kova, & Egorova, 2018).
Heteroaryl-substituted Nucleobases and Nucleosides
The significance of furan derivatives in medicinal chemistry is highlighted through their presence in bioactive molecules. Furan-2-yl substituents enhance the activity of various pharmaceutical compounds, indicating the potential for the design of new drugs with improved efficacy (Ostrowski, 2022).
Central Nervous System (CNS) Acting Drugs
A review on the synthesis of compounds with potential CNS activity suggests heterocycles, including furan, play a key role in the development of drugs targeting CNS disorders. This underscores the relevance of research on compounds with furan components for therapeutic applications (Saganuwan, 2017).
Pyridazine and Pyridazone Analogues
A review focusing on the synthetic protocols of pyridazine and pyridazone analogues offers insights into the chemical reactivity and potential applications of pyridazine derivatives in various biological contexts, which may include analogues such as the compound (Jakhmola, Jawla, Tangri, & Mishra, 2016).
Heterocyclic N-oxide Molecules
The potential of heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications offers a broader context for the utility of compounds with similar structural motifs. These molecules are pivotal in various chemical transformations and medicinal chemistry applications, suggesting a pathway for research into similar compounds (Li et al., 2019).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23(2)29(25,26)15-7-5-14(6-8-15)19(24)20-11-13-28-18-10-9-16(21-22-18)17-4-3-12-27-17/h3-10,12H,11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCWOPGIJURPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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